Bienvenue dans la boutique en ligne BenchChem!

Cannabichromene

Cannabinoid Pharmacology Receptor Binding Stereoselectivity

Cannabichromene (CBC) is a non-psychotropic phytocannabinoid derived from Cannabis sativa L. It is the second most abundant cannabinoid in drug-type cannabis, where it functions as an agonist of the cannabinoid CB2 receptor (Ki ≈ 100 nM) and an activator of the transient receptor potential ankyrin 1 (TRPA1) channel (EC50 = 90 nM), while exhibiting minimal activity at the CB1 receptor (Ki > 1 μM).

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 18793-28-7
Cat. No. B8019646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabichromene
CAS18793-28-7
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O
InChIInChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3
InChIKeyUVOLYTDXHDXWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabichromene (CBC) CAS 18793-28-7: Scientific Procurement & Differentiation Baseline


Cannabichromene (CBC) is a non-psychotropic phytocannabinoid derived from Cannabis sativa L. [1]. It is the second most abundant cannabinoid in drug-type cannabis, where it functions as an agonist of the cannabinoid CB2 receptor (Ki ≈ 100 nM) and an activator of the transient receptor potential ankyrin 1 (TRPA1) channel (EC50 = 90 nM), while exhibiting minimal activity at the CB1 receptor (Ki > 1 μM) [2].

Cannabichromene (CBC) CAS 18793-28-7: Why In-Class Analogs Cannot Be Interchanged


While phytocannabinoids share a common biosynthetic origin, their subtle structural differences translate into distinct pharmacological and pharmacokinetic profiles that preclude simple substitution. For instance, CBC exhibits an EC50 of 90 nM for TRPA1 activation, a key target in pain and inflammation, whereas other non-psychotropic cannabinoids like cannabidiol (CBD) and cannabigerol (CBG) show lower potency or different binding kinetics at this channel [1]. Furthermore, CBC demonstrates a unique ability to enhance neural stem cell viability while inhibiting astroglial differentiation—an effect not replicated by CBD or CBG under identical experimental conditions [2]. These compound-specific properties underscore the necessity of precise selection based on validated, quantitative performance data rather than class-level assumptions.

Cannabichromene (CBC) CAS 18793-28-7: Quantitative Evidence of Differentiation


CBC Exhibits Stereoselective CB2 Receptor Activation with (-)-CBC as the Sole Active Isomer

A 2023 study demonstrates that the (-)-enantiomer of CBC is the active isomer at the CB2 receptor, while the (+)-enantiomer is completely inactive at concentrations up to 30 µM [1]. This stereoselectivity is critical for potency and efficacy.

Cannabinoid Pharmacology Receptor Binding Stereoselectivity

CBC Demonstrates Superior Anti-Inflammatory Efficacy to Phenylbutazone in Classical In Vivo Models

In a comparative study, CBC was found to be superior to the standard non-steroidal anti-inflammatory drug (NSAID) phenylbutazone in two separate assays: carrageenan-induced rat paw edema and erythrocyte membrane stabilization [1].

Anti-inflammatory In Vivo Pharmacology Analgesia

CBC Uniquely Enhances Neural Stem/Progenitor Cell Viability and Inhibits Astroglial Differentiation Compared to CBD and CBG

A 2013 study tested CBD, CBG, and CBC on adult neural stem/progenitor cells (NSPCs). Only CBC demonstrated a positive effect on cell viability while simultaneously down-regulating the astrocyte marker GFAP, indicating inhibition of astroglial differentiation [1]. This effect was not observed with CBD or CBG.

Neurogenesis Neural Stem Cells Differentiation

CBC Exhibits Preferential Systemic Absorption Over CBD and THC in a Human PK Study

A pilot human pharmacokinetic study demonstrated that when co-administered, CBC achieves disproportionately higher plasma levels compared to CBD. Despite a CBD dose being 18 times higher than the CBC dose, the resulting CBD plasma exposure (AUC0–t) was only 6.6–9.8-fold higher than that of CBC [1].

Pharmacokinetics Bioavailability Human Study

Cannabichromene (CBC) CAS 18793-28-7: Validated Application Scenarios for Research & Development


Enantioselective Pharmacology: CB2 Receptor Activation Studies

Research programs focused on CB2 receptor modulation should specify enantiomerically pure (-)-CBC. Studies show that racemic CBC or the (+)-enantiomer may yield false negatives or reduced potency due to the inactivity of the (+)-isomer [1]. Sourcing defined stereochemistry is essential for generating reproducible and interpretable data in receptor binding, functional assays, and downstream signaling pathway analyses.

Anti-Inflammatory Drug Discovery: Preclinical Efficacy Benchmarking

CBC serves as a validated benchmark compound in preclinical models of inflammation. Its demonstrated superiority to phenylbutazone in carrageenan-induced edema [1] makes it a valuable positive control and comparator for novel anti-inflammatory agents, particularly those targeting non-canonical pathways. This is further supported by its unique, non-CB1/CB2 mechanism of action in LPS-induced edema [2].

Neural Regeneration Research: Stem Cell Fate Modulation

For studies investigating adult neurogenesis and neural repair, CBC is a unique tool compound. Unlike CBD and CBG, CBC promotes the viability of neural stem/progenitor cells while specifically inhibiting their differentiation into astrocytes [1]. This makes CBC a critical reagent for dissecting the signaling pathways that govern neuronal vs. glial cell fate decisions and for developing therapies for neurodegenerative diseases or brain injuries.

Formulation Development: Leveraging Superior Oral Bioavailability

Pharmaceutical and nutraceutical formulators should consider CBC when aiming for enhanced oral bioavailability. Human PK data shows that CBC achieves 1.8-2.7-fold higher relative systemic exposure compared to CBD when co-administered in an oil formulation [1]. This property can be exploited to design lower-dose, higher-efficacy products or to improve the pharmacokinetic profile of combination therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabichromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.